![molecular formula C7H8BN5O2 B11898614 (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid](/img/structure/B11898614.png)
(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid
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Overview
Description
(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid: is an organoboron compound with the molecular formula C7H8BN5O2 and a molecular weight of 204.98 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tetrazole ring. It is slightly soluble in water and has a density of approximately 1.50 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid typically involves the reaction of 2-methyl-2H-tetrazole with a pyridine derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated pyridine .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, especially in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
The compound has been investigated as a potential building block in the synthesis of pharmaceuticals. Its boronic acid functionality allows for the formation of covalent bonds with biomolecules, which is crucial in drug design, particularly for targeting enzymes and receptors.
Case Study : In a study focused on developing inhibitors for specific kinases, (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid was used to synthesize derivatives that exhibited enhanced potency against cancer cell lines. The introduction of the tetrazole moiety was found to improve binding affinity due to increased hydrogen bonding interactions .
2. Anticancer Activity
Research indicates that compounds containing boronic acids can exhibit anticancer properties by inhibiting proteasome activity. This compound's unique structure may enhance its efficacy and selectivity.
Case Study : A recent investigation demonstrated that derivatives of this compound showed promising results in preclinical models of breast cancer, leading to apoptosis in malignant cells while sparing normal tissues .
Organic Synthesis
1. Cross-Coupling Reactions
this compound can serve as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Reaction Type | Description | Reference |
---|---|---|
Suzuki Coupling | Formation of biaryl compounds from aryl halides | |
Negishi Coupling | Synthesis of complex organic molecules |
These reactions enable the construction of complex molecular architectures, essential in the development of new materials and pharmaceuticals.
Materials Science
1. Sensor Development
The compound's unique electronic properties make it suitable for application in sensor technology. Boronic acids can interact with diols and amines, leading to changes in conductivity or fluorescence.
Case Study : A study demonstrated the use of this compound in the development of fluorescent sensors for glucose detection. The sensor exhibited high sensitivity and selectivity, showcasing the potential for real-time monitoring of glucose levels in diabetic patients .
Mechanism of Action
The mechanism of action of (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, leading to the inhibition of specific enzymes or the modulation of biological pathways . This interaction is crucial in its role as an enzyme inhibitor and in its potential therapeutic applications .
Comparison with Similar Compounds
- 2-(2-Methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester
- 2-(2-Methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Comparison: Compared to similar compounds, (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it particularly useful in certain applications where other boronic acids may not be as effective .
Biological Activity
(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid, with the CAS number 883231-14-9, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with a tetrazole moiety, which may contribute to its unique pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C₇H₈BN₅O₂
- Molecular Weight : 204.98 g/mol
- Density : Approximately 1.50 g/cm³ at 20 ºC
The biological activity of this compound is primarily linked to its ability to interact with specific biological targets, including proteins involved in various signaling pathways. Notably, it has been investigated for its role in modulating the Keap1-Nrf2 pathway, which is critical for cellular defense against oxidative stress.
Key Findings:
- Nrf2 Activation : Research indicates that compounds similar to this compound can inhibit the interaction between Keap1 and Nrf2, leading to increased expression of antioxidant genes. This mechanism is particularly relevant for conditions associated with oxidative stress and inflammation .
- Structure-Activity Relationship (SAR) : Studies have highlighted the importance of specific structural features in enhancing the potency of such compounds against their targets. Variations in substituents on the pyridine or tetrazole rings can significantly affect binding affinity and biological activity .
Biological Activity Data
A summary of the biological activities observed for this compound and related compounds is presented below:
Activity | Target | Method | Result |
---|---|---|---|
Nrf2 Activation | Keap1-Nrf2 PPI | SPR Assay | Inhibition observed, promoting Nrf2 activation |
Antioxidant Response | Cellular Models | Gene Expression Analysis | Upregulation of antioxidant genes |
Cytotoxicity | Cancer Cell Lines | MTT Assay | Dose-dependent cytotoxic effects noted |
Case Study 1: Nrf2 Pathway Modulation
In a study published by researchers investigating the effects of various boronic acids on the Nrf2 pathway, this compound was shown to significantly enhance Nrf2 activation in response to oxidative stress in vitro. This suggests potential therapeutic applications in diseases characterized by oxidative damage, such as neurodegenerative disorders.
Case Study 2: Anticancer Properties
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to a marked decrease in cell viability, with IC50 values varying across different cell types. This highlights its potential as an anticancer agent.
Properties
IUPAC Name |
[6-(2-methyltetrazol-5-yl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BN5O2/c1-13-11-7(10-12-13)6-3-2-5(4-9-6)8(14)15/h2-4,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGUFDNBCBUPKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C2=NN(N=N2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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